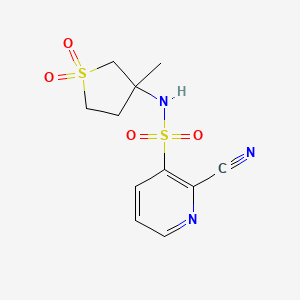
1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. CPP-115 has shown promising results in preclinical studies as a potential treatment for a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, 1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, 1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol has been shown to have a range of other biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and changes in protein levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol as a research tool is its selectivity for GABA transaminase, which allows for specific modulation of GABA levels in the brain. However, 1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol has some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol. These include further exploration of its potential therapeutic applications in a range of neurological and psychiatric disorders, as well as investigations into its mechanism of action and potential side effects. In addition, there is ongoing research into the development of more potent and selective inhibitors of GABA transaminase, which may have even greater therapeutic potential.
Synthesemethoden
1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol can be synthesized using a multi-step process involving the reaction of cyclopentylmagnesium bromide with 3-bromo-1,2-propanediol, followed by cyclization with diethyl oxalate and subsequent hydrolysis of the resulting ester. This method has been optimized to produce high yields of pure 1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol with minimal impurities.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol has been extensively studied in preclinical models of epilepsy, addiction, and anxiety. In animal studies, 1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and a decrease in drug-seeking behavior. In addition, 1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol has been shown to have anxiolytic effects in animal models of anxiety, suggesting potential applications in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
1-(3-cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c14-10(5-9-3-1-2-4-9)6-13-7-11(15)12(16)8-13/h9-12,14-16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTMOVIGJGXSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CN2CC(C(C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)
![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)

![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)
![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)


![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)
![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)


